8-(3-cyclohexen-1-ylcarbonyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one
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Description
8-(3-cyclohexen-1-ylcarbonyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C23H30N2O3 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.22564282 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Chemistry
Research on cyclohexane-5-spirohydantoin derivatives, including structures similar to the compound of interest, highlights the significance of substituents on the cyclohexane ring in determining supramolecular arrangements. These findings suggest the potential for designing new materials with desired properties by manipulating molecular structures (Graus, et al., 2010).
Antihypertensive Activity
While your request excludes drug use and dosage information, it's worth noting that derivatives of diazaspirodecanones have been explored for their antihypertensive properties. This indicates a potential pharmacological interest in compounds with similar backbones for the development of new therapeutic agents (Caroon, et al., 1981).
Cytotoxic Activity against Cancer Cells
Bicyclic σ receptor ligands, which share structural similarities with the compound , have shown high affinity for σ1 receptors and demonstrated cytotoxic activity against human tumor cell lines. This suggests a possible application in cancer research and therapy development (Geiger, et al., 2007).
Novel Syntheses of Heterocycles
Studies involving the aziridination and 1,3-dipolar cycloaddition of dibenzylidenecyclohexanone derivatives point to the compound's utility in synthesizing novel heterocyclic structures. Such research contributes to the development of new synthetic methodologies and the discovery of compounds with potential biological activities (البار, 1997).
Development of Biologically Active Compounds
The synthesis and evaluation of spirothiazolidines and their analogs, including those derived from similar scaffolds, have shown significant anticancer and antidiabetic activities. This underscores the compound's relevance in the development of novel therapeutic agents with specific biological targets (Flefel, et al., 2019).
Properties
IUPAC Name |
8-(cyclohex-3-ene-1-carbonyl)-2-[(3-methoxyphenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-28-20-9-5-6-18(14-20)16-25-17-23(15-21(25)26)10-12-24(13-11-23)22(27)19-7-3-2-4-8-19/h2-3,5-6,9,14,19H,4,7-8,10-13,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPICZAXRGFUINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC3(CCN(CC3)C(=O)C4CCC=CC4)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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